methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS: 1710661-64-5, MFCD26130037) is a heterocyclic compound featuring a pyrazole core substituted with a methyl carboxylate group at position 3 and a phenyl ring at position 1. The phenyl ring is further modified with a 1,2,4-oxadiazole moiety at the para position. This structure combines pharmacophoric elements (pyrazole and oxadiazole) known for diverse biological activities, including enzyme inhibition and receptor modulation . Its synthesis and characterization are critical for medicinal chemistry, particularly in the development of targeted therapies.
Properties
IUPAC Name |
methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHYULORHEOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Induction of apoptosis |
| HCT-116 (Colon) | 0.80 | Caspase activation |
| MDA-MB-231 (Breast) | 1.95 | Modulation of Bcl-2 proteins |
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, acting primarily through apoptosis induction and modulation of key survival pathways involving caspases and Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis . Preliminary studies indicate that derivatives exhibit promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. This suggests potential as a lead compound for developing new anti-tubercular agents.
Case Study 1: Anticancer Efficacy
A controlled study assessed the efficacy of this compound against multiple cancer types. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound, demonstrating significant effectiveness against melanoma and colon cancer cell lines.
Case Study 2: Tuberculosis Inhibition
Another investigation focused on the anti-tubercular properties of the compound's derivatives. These studies revealed substantial inhibition against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells (HEK-293), indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The oxadiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the oxadiazole ring and pyrazole backbone. Key analogs from commercial and research sources include:
Table 1: Structural Analogs and Their Properties
Key Observations :
- Receptor Affinity: Analogs like 8-(1-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine (, Compound 12) demonstrate that oxadiazole-pyrazole hybrids exhibit high affinity for adenosine receptors (A2B), with substituents like chlorine or trifluoromethyl groups improving selectivity .
- Metabolic Stability : Propyl substituents (QV-0199) may slow oxidative metabolism, a feature critical for prolonged drug action .
Functional Comparisons in Therapeutic Contexts
- Antifungal Prodrugs : Bis-oxadiazole derivatives (e.g., N1,N5-bis[4-(1,2,4-oxadiazol-3-yl)phenyl]glutaramide, ) act as prodrugs releasing amidine moieties. While structurally distinct from QV-2481, they highlight the oxadiazole’s role in masking reactive groups, a strategy applicable to QV-2481 derivatives .
- Receptor Antagonism: The A2B adenosine receptor antagonist 12 () shares a pyrazole-oxadiazole scaffold with QV-2481 but incorporates xanthine and chlorophenyl groups, achieving submicromolar binding affinity (Ki < 50 nM). This suggests that QV-2481 derivatives could be optimized for similar targets by introducing electron-withdrawing groups .
Biological Activity
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and pyrazole rings, which are known for their ability to interact with various biological targets. The structural formula is represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C13H12N4O3
- Molecular Weight: 284.27 g/mol
- CAS Number: 1710661-64-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including:
- Mycobacterium tuberculosis
- Plasmodium falciparum
- Trypanosoma cruzi
- Staphylococcus aureus (including methicillin-resistant strains)
The mechanism of action is primarily attributed to its ability to disrupt essential biochemical pathways in these microorganisms, leading to their inhibition or death .
Anticancer Potential
This compound has also shown promising anticancer activity. Studies have reported its effectiveness against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity: The compound interacts with key enzymes involved in cellular proliferation and survival.
- Disruption of Nucleic Acid Function: Its structural motifs allow for binding to DNA and RNA, potentially interfering with replication and transcription processes.
- Induction of Apoptosis: By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
Study on Anticancer Activity
In a study examining the cytotoxic effects of various oxadiazole derivatives, this compound was found to be more effective than doxorubicin against certain cancer cell lines. The study highlighted the importance of structural modifications to enhance bioactivity .
Antimicrobial Efficacy
Another research effort explored the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated a potent inhibitory effect on Staphylococcus aureus and other pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes and purification methods for methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:
- Step 1: Condensation of a pyrazole-3-carboxylate precursor with a 4-substituted phenyl intermediate (e.g., 4-(1,2,4-oxadiazol-3-yl)phenylboronic acid) under Suzuki-Miyaura coupling conditions .
- Step 2: Methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄) to introduce the carboxylate group.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity .
Key challenges include avoiding side reactions at the oxadiazole ring; inert atmospheres (N₂/Ar) and low-temperature conditions are recommended .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are most effective?
Answer:
Structural confirmation relies on a combination of:
- NMR Spectroscopy:
- Infrared (IR) Spectroscopy: Bands at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ consistent with C₁₂H₁₀N₄O₃ (calc. 274.07) .
Advanced: How can researchers evaluate the biological activity of this compound, and what assay designs are recommended?
Answer:
Biological evaluation focuses on target-specific assays:
- In vitro enzyme inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves. Include positive controls (e.g., staurosporine for kinases) .
- Cellular assays: Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values. Normalize against vehicle controls (DMSO <0.1%) .
- Target engagement: Surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure binding affinity to proteins like kinases or GPCRs .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across labs)?
Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
- Standardized protocols: Adopt uniform buffer conditions (pH 7.4, 25°C) and pre-incubation times.
- Batch validation: Verify compound purity (HPLC >95%) and stability (TGA/DSC for thermal decomposition) before assays .
- Replicate experiments: Perform triplicate measurements across independent labs. Use statistical tools (e.g., ANOVA) to assess significance .
Advanced: What structure-activity relationship (SAR) insights exist for modifying the oxadiazole and pyrazole moieties?
Answer:
Key SAR findings from analogous compounds:
- Oxadiazole substitution: Electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 3-position enhance binding to hydrophobic enzyme pockets .
- Pyrazole carboxylate: Methyl esters improve bioavailability compared to ethyl analogs, but hydrolysis to free acids may reduce membrane permeability .
- Phenyl ring modifications: Para-substitutions (e.g., -NO₂, -CN) increase potency against oxidoreductases, while meta-substitutions favor anti-inflammatory activity .
Advanced: How can X-ray crystallography be utilized to resolve the compound’s 3D structure, and what software is recommended?
Answer:
- Crystallization: Grow single crystals via vapor diffusion (solvent: DMF/water) at 4°C.
- Data collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
- Refinement: SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model thermal parameters and hydrogen bonding (e.g., O-H⋯N interactions) .
Advanced: What methodologies are recommended for assessing the compound’s toxicity and environmental impact?
Answer:
- In vitro toxicity: Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
- Ecotoxicology: Follow OECD guidelines for Daphnia magna acute toxicity (48h LC₅₀) and soil mobility studies (OECD 106) .
- Degradation: Use HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 4–9, 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
